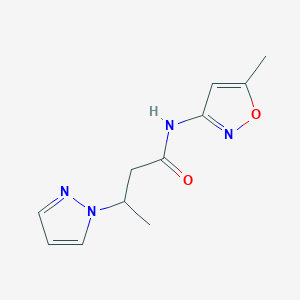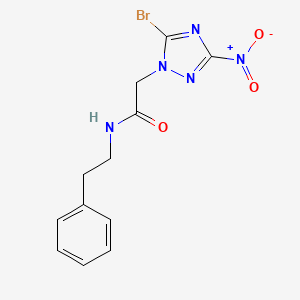
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. CPP-109 is a derivative of the drug, vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to have potential in the treatment of addiction, specifically in the inhibition of cocaine and alcohol cravings.
Mecanismo De Acción
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is a selective inhibitor of the enzyme, GABA transaminase. This enzyme is responsible for the breakdown of the neurotransmitter, GABA, which plays a key role in the reward pathway of the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the self-administration of cocaine and alcohol, as well as the reinstatement of drug-seeking behavior. This compound has also been shown to reduce the dopamine release in the nucleus accumbens, a key brain region involved in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experimental designs.
Direcciones Futuras
There are a number of potential future directions for N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide research. One area of interest is the potential use of this compound in the treatment of other drug addictions, such as opioids and nicotine. Another area of interest is the development of more potent and longer-lasting derivatives of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on drug addiction.
Métodos De Síntesis
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with pyrrolidine and hydrochloric acid to yield this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in the field of addiction research. Multiple studies have shown that this compound can reduce cocaine and alcohol cravings in animal models. In a clinical trial, this compound was found to be safe and well-tolerated in humans, and showed promising results in reducing cocaine cravings.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-14-10-8-13(9-11-14)16-7-4-12-20(16)17(21)19-15-5-2-1-3-6-15/h8-11,15-16H,1-7,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXRUCXQQDHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)


![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
